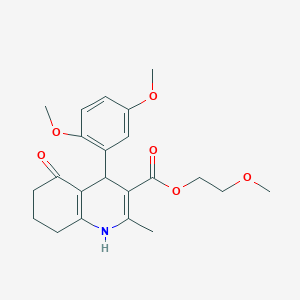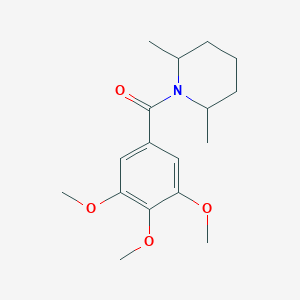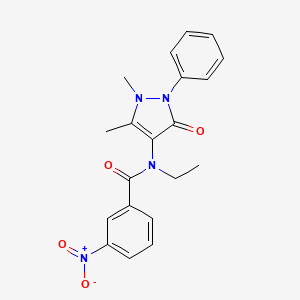![molecular formula C23H19Cl2N3O2 B5159791 ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride](/img/structure/B5159791.png)
ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride, also known as AG-1478, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR). It was first synthesized in the late 1990s by scientists at Pfizer as a potential cancer treatment drug. Since then, AG-1478 has been extensively studied for its mechanism of action and potential applications in scientific research.
作用機序
Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride inhibits EGFR by binding to the ATP-binding site of the receptor, preventing the activation of downstream signaling pathways. This results in the inhibition of cell growth and proliferation, which can lead to the death of cancer cells.
Biochemical and Physiological Effects
In addition to its role in cancer therapy, this compound has also been studied for its effects on various biological processes. For example, it has been shown to inhibit the proliferation of smooth muscle cells, which could have implications for the treatment of cardiovascular disease. It has also been shown to inhibit the growth of bacteria, suggesting potential applications in the field of antimicrobial therapy.
実験室実験の利点と制限
One of the main advantages of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride is its specificity for EGFR, which allows for the selective inhibition of this receptor without affecting other signaling pathways. This makes it a valuable tool for studying the role of EGFR in various biological processes. However, one limitation of this compound is its relatively low potency compared to other EGFR inhibitors, which may limit its effectiveness in certain applications.
将来の方向性
There are several potential future directions for the use of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride in scientific research. One area of interest is the development of combination therapies that target multiple signaling pathways in cancer cells. Another potential application is the use of this compound as a tool to study the role of EGFR in the development of drug resistance in cancer cells. Additionally, further research is needed to fully understand the potential applications of this compound in the treatment of cardiovascular disease and other conditions.
合成法
The synthesis of ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride involves several steps, starting with the reaction of 4-chloroaniline with 2-nitrobenzaldehyde to form 4-chloro-2-nitroaniline. The nitro group is then reduced to an amino group using catalytic hydrogenation. The resulting compound is then reacted with 2-(ethoxycarbonyl)phenylboronic acid to form the final product, this compound.
科学的研究の応用
Ethyl 3-{[2-(4-chlorophenyl)-4-quinazolinyl]amino}benzoate hydrochloride has been widely used in scientific research as a tool to study the role of EGFR in various biological processes. EGFR is a transmembrane receptor that plays a critical role in cell growth and proliferation. Dysregulation of EGFR signaling has been implicated in the development and progression of various types of cancer, making it an attractive target for cancer therapy.
特性
IUPAC Name |
ethyl 3-[[2-(4-chlorophenyl)quinazolin-4-yl]amino]benzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O2.ClH/c1-2-29-23(28)16-6-5-7-18(14-16)25-22-19-8-3-4-9-20(19)26-21(27-22)15-10-12-17(24)13-11-15;/h3-14H,2H2,1H3,(H,25,26,27);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFJSZLWBHTRSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)NC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-methoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B5159716.png)
![{4-[5-(3-ethyl-5-methyl-4-isoxazolyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol](/img/structure/B5159726.png)
![N-methyl-N-{[1-methyl-3-(4-phenoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-(4-morpholinyl)-1-propanamine](/img/structure/B5159749.png)


![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-4-[3-(trifluoromethyl)phenyl]-4-piperidinol](/img/structure/B5159764.png)
![3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5159768.png)
![3-ethyl-5-{3-methoxy-4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5159771.png)




![5-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1-(2-phenylethyl)-2-piperidinone](/img/structure/B5159817.png)
![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-N'-phenylurea](/img/structure/B5159825.png)